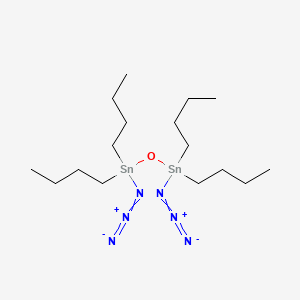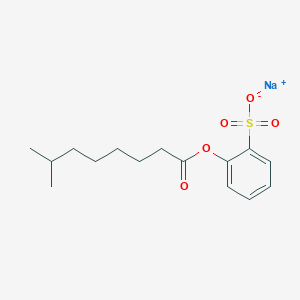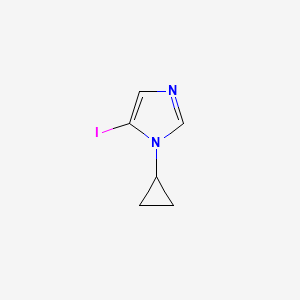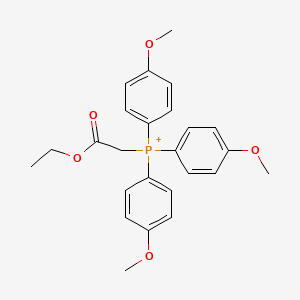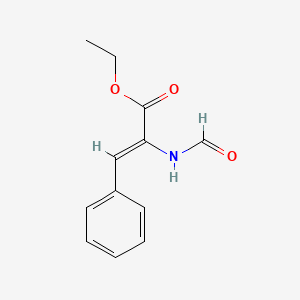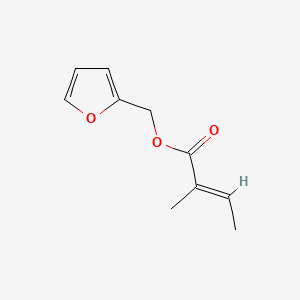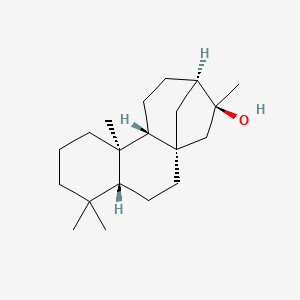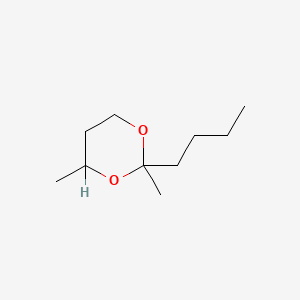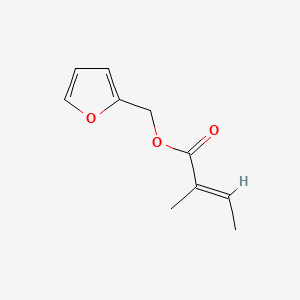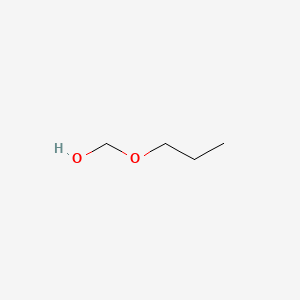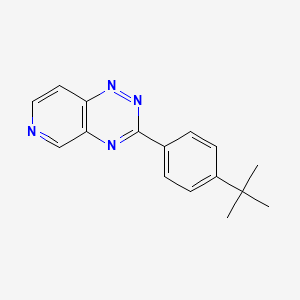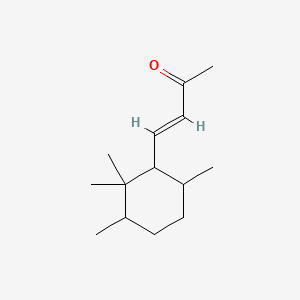
2'-Deoxyinosine 3'-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyinosine 3’-benzoate is a chemical compound with the molecular formula C17H16N4O5 and a molecular weight of 356.33 g/mol It is a derivative of 2’-deoxyinosine, where the 3’-hydroxyl group is esterified with benzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyinosine 3’-benzoate typically involves the esterification of 2’-deoxyinosine with benzoic acid. This reaction can be carried out using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 2’-deoxyinosine 3’-benzoate are not well-documented, the general principles of nucleoside esterification can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2’-Deoxyinosine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: The purine base can be oxidized under specific conditions, leading to the formation of oxidized nucleoside derivatives.
Reduction: Reduction reactions can target the benzoate ester group, potentially leading to the formation of 2’-deoxyinosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inosine derivatives, while reduction can yield 2’-deoxyinosine.
科学的研究の応用
2’-Deoxyinosine 3’-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is utilized in studies of DNA repair and replication, as it can serve as a substrate for various enzymes.
Medicine: Research into its potential therapeutic applications includes its use as a prodrug for delivering active nucleosides.
Industry: It can be employed in the development of nucleoside-based pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2’-deoxyinosine 3’-benzoate involves its interaction with specific enzymes and molecular targets. For instance, it can be incorporated into DNA by DNA polymerases, where it may affect DNA replication and repair processes. The benzoate ester group can also influence the compound’s cellular uptake and metabolism .
類似化合物との比較
Similar Compounds
2’-Deoxyinosine: The parent compound, which lacks the benzoate ester group.
Inosine: A related nucleoside with a hydroxyl group at the 2’ position instead of a hydrogen.
2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base instead of hypoxanthine.
Uniqueness
2’-Deoxyinosine 3’-benzoate is unique due to the presence of the benzoate ester group, which can modulate its chemical and biological properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy .
特性
CAS番号 |
93778-58-6 |
|---|---|
分子式 |
C17H16N4O5 |
分子量 |
356.33 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C17H16N4O5/c22-7-12-11(26-17(24)10-4-2-1-3-5-10)6-13(25-12)21-9-20-14-15(21)18-8-19-16(14)23/h1-5,8-9,11-13,22H,6-7H2,(H,18,19,23)/t11-,12+,13+/m0/s1 |
InChIキー |
RZQPZGXOKJLURQ-YNEHKIRRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4 |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


